DBCO-amido-PEG4-Maleimide

Description

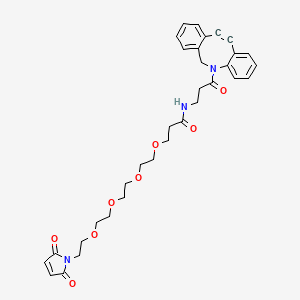

DBCO-amido-PEG4-Maleimide (CAS: 2739802-20-9) is a heterobifunctional crosslinker widely used in bioconjugation and drug delivery. It integrates three critical components:

- DBCO (Dibenzocyclooctyne): A strained alkyne enabling copper-free "click chemistry" via strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules .

- PEG4 Spacer: A tetraethylene glycol chain enhancing solubility, reducing steric hindrance, and improving biocompatibility .

- Maleimide: Reacts selectively with thiol (-SH) groups on proteins, peptides, or antibodies to form stable thioether bonds .

Properties

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N3O8/c37-30(14-17-41-19-21-43-23-24-44-22-20-42-18-16-35-31(38)11-12-32(35)39)34-15-13-33(40)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36/h1-8,11-12H,13-25H2,(H,34,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQMYOGBBLZKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN4C(=O)C=CC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N3O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DBCO-Amine Precursor Preparation

The DBCO-amido linkage originates from a DBCO derivative functionalized with a primary amine. Commercial DBCO-amine (e.g., DBCO-NH₂) is typically synthesized via:

-

DBCO activation : DBCO-OH is converted to an NHS ester using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) in anhydrous dichloromethane.

-

Amine conjugation : The NHS-activated DBCO reacts with a diamine linker (e.g., ethylenediamine) to yield DBCO-NH₂. Excess diamine ensures complete substitution, with purification via silica chromatography.

Critical parameters :

-

Reaction pH maintained at 7.0–7.5 to avoid DBCO ring strain relaxation.

-

Strict anhydrous conditions to prevent NHS ester hydrolysis.

PEG4 Spacer Functionalization

The PEG4 spacer is functionalized with orthogonal reactive groups:

-

Maleimide terminus : Introduced via maleimido-PEG4-COOH, synthesized by reacting maleic anhydride with PEG4-diamine under acidic conditions, followed by ring-closure to maleimide using heat or base.

-

Carboxylic acid terminus : The PEG4’s distal end is modified with a carboxylic acid for subsequent amidation with DBCO-amine.

Reaction equation :

Key observations :

Final Conjugation: this compound Assembly

The DBCO-amine and maleimido-PEG4-COOH are coupled via amide bond formation:

-

Carboxylic acid activation : Maleimido-PEG4-COOH is treated with NHS/EDC in DMF to form an NHS ester.

-

Amidation : DBCO-NH₂ reacts with the activated PEG4 intermediate at a 1.2:1 molar ratio in DMF, yielding this compound.

Optimization data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction time | 12 hours | <90% conversion |

| Temperature | 25°C | Minimizes maleimide hydrolysis |

| Solvent | Anhydrous DMF | Maximizes NHS ester stability |

Purification :

-

Size-exclusion chromatography (SEC) removes unreacted DBCO-amine and PEG4 debris.

-

Lyophilization yields a white powder stable at -20°C with desiccant.

Analytical Characterization and Quality Control

Spectroscopic Validation

Functional Assays

-

Maleimide reactivity : Incubation with 10 mM β-mercaptoethanol (1 hour, pH 7.0) results in >95% thioether formation, quantified via HPLC.

-

DBCO activity : Reaction with azide-functionalized fluorescein (1:1 molar ratio, 37°C, 2 hours) yields >90% conjugate, analyzed by fluorescence spectroscopy.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

Regulatory Compliance

-

GMP standards : Raw materials must meet USP/EP specifications, particularly PEG4 (low diol content <0.1%).

-

Endotoxin testing : Limulus amebocyte lysate (LAL) assay confirms <0.1 EU/mg for in vivo applications.

Challenges and Mitigation Strategies

Maleimide Hydrolysis

The maleimide group hydrolyzes to maleamic acid in aqueous buffers (t₁/₂ = 4 hours at pH 7.4). Strategies include:

Chemical Reactions Analysis

Types of Reactions

DBCO-amido-PEG4-Maleimide undergoes several types of chemical reactions:

Thiol-Maleimide Reaction: The maleimide group reacts predominantly with free thiol groups at pH 6.5-7.5, forming stable thioether bonds.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group reacts with azides to form stable triazole linkages without the need for a copper catalyst

Common Reagents and Conditions

Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds such as cysteine or glutathione.

SPAAC Reaction: Azide-containing compounds are used as reagents. .

Major Products

Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate.

SPAAC Reaction: The major product is a triazole-linked conjugate

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

One of the primary applications of DBCO-amido-PEG4-Maleimide is in the development of ADCs. These conjugates link cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity. The maleimide group specifically reacts with thiol groups present on antibodies, forming stable thioether bonds that enhance the stability and efficacy of the conjugates.

Case Study: T-DM1

A notable example is T-DM1 (trastuzumab emtansine), which utilizes a stable linker to attach DM1, a potent cytotoxic agent, to trastuzumab. This ADC has shown significant improvements in treatment outcomes for HER2-positive breast cancer patients compared to traditional therapies . The incorporation of this compound in similar constructs can potentially enhance therapeutic efficacy through improved targeting and reduced off-target effects.

Protein Labeling

This compound is extensively used for site-specific labeling of proteins. The maleimide group allows for selective conjugation with cysteine residues, which is crucial for studying protein function and dynamics.

Advantages:

- Specificity : The reaction occurs predominantly with free thiols at physiological pH (6.5–7.5), minimizing non-specific labeling.

- Stability : The resulting thioether bonds are stable under various biological conditions, making them suitable for in vivo applications .

Case Study: DBCO-tagged Peptides

Research has demonstrated that peptides tagged with DBCO can be selectively modified using this compound, enabling the study of peptide interactions and functions in biological systems. For instance, peptides containing the DBCO tag reacted efficiently with biotinylated DBCO derivatives, facilitating the isolation and characterization of specific protein interactions .

Targeted Drug Delivery

In addition to ADCs, this compound plays a significant role in targeted drug delivery systems. By conjugating therapeutic agents to specific biomolecules via the maleimide linkage, researchers can achieve enhanced localization of drugs at disease sites.

Applications:

- Nanoparticle Functionalization : this compound can be used to functionalize nanoparticles with targeting ligands or drugs, improving their therapeutic index.

- Gene Therapy : It has potential applications in gene therapy where it can be used to deliver nucleic acids selectively to target cells .

Comparative Analysis of this compound Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Antibody-Drug Conjugates | Links cytotoxic drugs to antibodies | Targeted delivery, reduced toxicity |

| Protein Labeling | Site-specific modification of proteins | High specificity and stability |

| Targeted Drug Delivery | Functionalization of nanoparticles and drug carriers | Enhanced localization and efficacy |

Mechanism of Action

The mechanism of action of DBCO-amido-PEG4-Maleimide involves two key reactions:

Comparison with Similar Compounds

Physical Properties

- Molecular Formula : C36H42N4O9

- Molecular Weight : 674.8 g/mol

- Purity : >95%

- Solubility : Soluble in water and organic solvents (e.g., DMSO, DMF) .

- Storage : Stable at -20°C in dry, dark conditions .

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares DBCO-amido-PEG4-Maleimide with key analogs:

*Catalog numbers from PurePEG, LLC .

Key Comparative Analysis

Reactivity and Specificity

- This compound vs. Sulfo DBCO-PEG4-Maleimide: The sulfonated analog exhibits superior water solubility due to the sulfonate group, making it suitable for aqueous reaction environments and in vivo applications . However, the non-sulfonated version is more cost-effective for routine lab use.

- DBCO-PEG2-Maleimide vs. DBCO-PEG6-Maleimide : Shorter PEG chains (PEG2) minimize steric interference in dense molecular environments, while PEG6 enhances solubility and prolongs circulation time in biological systems .

Biocompatibility and Stability

- This compound’s PEG4 spacer reduces non-specific binding and improves stability compared to PEG-free analogs like DBCO-Maleimide .

- DBCO-PEG4-amine lacks thiol reactivity but enables amine-selective conjugations (e.g., with carboxylates via EDC/NHS chemistry), broadening its utility in material science .

Application-Specific Performance

- Imaging and Diagnostics: Sulfo DBCO-PEG4-Maleimide’s hydrophilicity minimizes aggregation in physiological fluids, enhancing signal-to-noise ratios in imaging .

- Therapeutic Conjugates : DBCO-PEG6-Maleimide’s extended PEG chain improves pharmacokinetics in antibody-drug conjugates (ADCs) .

Q & A

Basic Questions

Q. What are the key structural components of DBCO-amido-PEG4-Maleimide, and how do they contribute to its function in bioconjugation?

- Answer : this compound comprises three functional groups:

- DBCO : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules under mild, copper-free conditions, forming stable triazole linkages .

- PEG4 spacer : Enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific interactions, improving biocompatibility .

- Maleimide : Reacts selectively with thiol groups (e.g., cysteine residues) to form stable thioether bonds, enabling site-specific conjugation .

Q. How does the PEG4 spacer influence the physicochemical properties of this compound?

- Answer : The PEG4 chain increases hydrophilicity, enabling solubility in polar solvents (e.g., water, DMSO) and reducing aggregation. It also acts as a flexible linker, improving accessibility between DBCO and target azides while minimizing steric clashes .

- Methodological Insight : For solubility optimization, dissolve the compound in degassed PBS (pH 6.5–7.0) at 1–5 mM concentrations and sonicate briefly if necessary .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for conjugating this compound with thiol-containing proteins?

- Answer : Key parameters include:

- pH : Maintain pH 6.5–7.0 to balance maleimide reactivity and protein stability .

- Molar ratio : Use a 1.5–2:1 molar excess of this compound to thiol groups to account for competing hydrolysis .

- Temperature : Conduct reactions at 4°C to minimize protein denaturation or 25°C for faster kinetics .

- Monitoring : Validate conjugation efficiency via SDS-PAGE (shift in molecular weight) or MALDI-TOF mass spectrometry .

Q. What experimental strategies can resolve conflicting data in DBCO-azide vs. maleimide-thiol reaction efficiencies?

- Answer : Conflicting efficiency may arise from:

- Competing hydrolysis : Maleimide hydrolysis at pH > 7.5 reduces thiol reactivity. Pre-quench unreacted maleimide with excess cysteine post-DBCO-azide conjugation .

- Steric effects : Use shorter incubation times (1–2 hours) for DBCO-azide reactions (kinetically faster) and longer times (4–6 hours) for maleimide-thiol bonds .

- Analytical validation : Employ dual-labeling assays (e.g., fluorescent azides and thiol probes) to quantify individual reaction efficiencies .

Q. How to design controlled experiments for assessing non-specific binding of this compound in cellular imaging?

- Answer :

- Negative controls : Use azide-free or thiol-blocked cells to differentiate specific vs. non-specific binding .

- Competitive inhibition : Co-incubate with excess DBCO-PEG4 (lacking maleimide) to block azide binding sites .

- Quantitative imaging : Measure fluorescence intensity ratios between labeled and control groups using confocal microscopy or flow cytometry .

Methodological Best Practices

- Storage : Store aliquots at -20°C in anhydrous DMSO or desiccated form to prevent maleimide hydrolysis .

- Purity validation : Characterize batches via HPLC (>95% purity) and NMR to confirm structural integrity .

- Troubleshooting : If conjugation fails, verify azide/DBCO molar ratios (1:1 recommended) and ensure azide substrates are functional (e.g., test with commercial DBCO-fluorophores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.